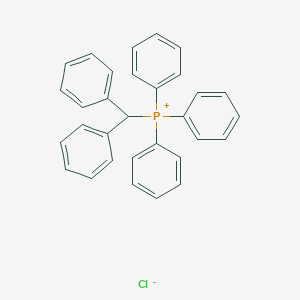

Benzhydryl triphenylphosphonium chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzhydryl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26P.ClH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDZVYQEANDCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934652 | |

| Record name | (Diphenylmethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-43-4 | |

| Record name | Phosphonium, (diphenylmethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Diphenylmethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diphenylmethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diphenylmethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzhydryl Triphenylphosphonium Chloride and Analogues

Established Quaternization Reactions and Their Mechanistic Considerations

Quaternization of phosphines, particularly triphenylphosphine (B44618), stands as a fundamental method for the preparation of phosphonium (B103445) salts. libretexts.org This process involves the formation of a new carbon-phosphorus bond, typically through a bimolecular nucleophilic substitution (SN2) mechanism where the phosphorus atom acts as the nucleophile. youtube.commasterorganicchemistry.com

Direct Quaternization of Triphenylphosphine with Benzhydryl Halides

The most conventional route to benzhydryl triphenylphosphonium chloride involves the direct reaction of triphenylphosphine with a benzhydryl halide, such as benzhydryl chloride. alfa-chemistry.com This SN2 reaction is typically performed by heating the two reactants in a suitable solvent. youtube.commasterorganicchemistry.com

The general procedure involves dissolving triphenylphosphine and the corresponding benzyl (B1604629) or benzhydryl halide in a non-polar solvent like toluene, benzene (B151609), or chloroform (B151607). youtube.comalfa-chemistry.comrsc.org The mixture is then refluxed for several hours. alfa-chemistry.comrsc.org As the reaction proceeds, the resulting phosphonium salt, being ionic, often precipitates from the non-polar solvent. youtube.comrsc.org The solid product can then be isolated by filtration, washed, and dried. For instance, benzyltriphenylphosphonium (B107652) chloride can be synthesized by refluxing benzyl chloride and triphenylphosphine in chloroform for 2-3 hours, followed by evaporation of the solvent and washing the crystalline product. alfa-chemistry.com

The reactivity of the halide is a critical factor, following the typical SN2 trend where iodides are more reactive than bromides, which are in turn more reactive than chlorides. googleapis.com While secondary halides like benzhydryl chloride are generally less reactive than primary halides in SN2 reactions, the reaction can be driven to completion, often with heating over an extended period. masterorganicchemistry.comyoutube.com

Table 1: Reaction Conditions for Direct Quaternization

| Reactants | Solvent | Conditions | Product |

|---|---|---|---|

| Benzyl chloride, Triphenylphosphine | Chloroform | Reflux, 2-3h | Benzyltriphenylphosphonium chloride |

This table presents illustrative examples of direct quaternization reactions.

Improved Methods Utilizing Benzhydryl Alcohols and Phosphine (B1218219) Hydrobromides

To circumvent the limitations associated with halide precursors, which can be unstable, alternative methods have been developed using more readily available and stable alcohols. researchgate.net An effective approach involves the reaction of benzhydryl-type alcohols with triphenylphosphine hydrobromide. researchgate.net This method is particularly advantageous for substrates that are sensitive or difficult to convert into the corresponding halides. researchgate.net

The reaction proceeds by protonation of the alcohol's hydroxyl group by the acidic phosphonium hydrobromide, forming a good leaving group (water). Subsequent nucleophilic attack by the triphenylphosphine on the resulting carbocation or direct displacement of water yields the desired phosphonium salt. Two one-pot approaches have also been developed for synthesizing substituted phosphonium salts directly from benzyl alcohols using trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. nih.govorganic-chemistry.org

A key innovation in the synthesis from alcohols is the removal of water formed during the reaction to drive the equilibrium toward the product side. researchgate.net This is effectively achieved through azeotropic distillation. By choosing a solvent that forms an azeotrope with water, the water can be continuously removed from the reaction mixture as it forms. This technique has proven successful in achieving high yields of benzyl and thenyl phosphonium salts from their parent alcohols and triphenylphosphine hydrobromide. researchgate.net The general procedure involves refluxing the alcohol and triphenylphosphine hydrobromide in a suitable solvent, then distilling off the solvent-water azeotrope to shift the equilibrium. researchgate.net

The choice of solvent plays a crucial role in the reaction's success, influencing both reactivity and yield. researchgate.netnih.gov Solvents such as methylene (B1212753) chloride, chloroform, and acetonitrile (B52724) have been effectively used in the synthesis of phosphonium salts from alcohols. researchgate.net The selection is often tailored to the reactivity of the specific alcohol substrate. For example, the synthesis of 2-thenyl triphenylphosphonium bromide from 2-thiophenemethanol (B153580) and triphenylphosphine hydrobromide in refluxing methylene chloride resulted in a 52% yield without azeotropic removal of water, indicating that shifting the equilibrium is vital for higher conversion. researchgate.net In other studies on different phosphorus compounds, solvent changes from water to less polar environments like aqueous DMSO were found to significantly affect reaction rates, primarily by stabilizing the transition state and altering the activation enthalpy. nih.gov

Table 2: Synthesis of Phosphonium Bromides from Alcohols with Azeotropic Distillation

| Alcohol | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Thiophenemethanol | Methylene Chloride | 4 | 75 |

| 2-Thiophenemethanol | Chloroform | 2 | 82 |

| 2-Thiophenemethanol | Acetonitrile | 1 | 85 |

Data sourced from a study on the improved preparation of benzyl and thenyl triphenylphosphonium salts. researchgate.net

Multicomponent Coupling Approaches to Benzhydryl Triarylphosphonium Salts

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to construct complex molecules in a single step. Such strategies have been applied to the synthesis of phosphonium salts, including benzhydryl derivatives.

One-Pot, Four-Component Cross-Coupling Reactions

A notable development is the creation of benzhydrylphosphonium salts via a one-pot, four-component reaction. researchgate.net This method allows for the synthesis of unsymmetrical diarylmethanes and diarylketones from simple starting materials: an aldehyde, an arene, triphenylphosphine, and triflic acid (TfOH). The process involves a regioselective Ar–H alkylation to form the intermediate benzhydrylphosphonium salt, which can then be further transformed. researchgate.net This approach is highly valuable for generating diverse building blocks for academic and pharmaceutical research from readily available reagents. researchgate.net While this specific four-component reaction highlights a direct route to the benzhydrylphosphonium core, other multicomponent strategies, such as three-component reactions, have also been developed for synthesizing other complex organic molecules, demonstrating the power and versatility of one-pot approaches in modern synthesis. nih.govresearchgate.net

Regioselective Synthesis Strategies

Regioselectivity in the synthesis of phosphonium salts is crucial when multiple reactive sites are present in a precursor molecule. For complex structures like benzhydryl systems, directing the bulky triphenylphosphine group to a specific position is a significant synthetic challenge.

A notable advancement is the development of a one-pot, regioselective four-component coupling reaction to produce benzhydryl triarylphosphonium salts. nih.gov This method offers a streamlined approach using readily available starting materials. The strategy involves the reaction of an aldehyde, a thiol, triphenylphosphine, and a triflic acid catalyst in acetonitrile. nih.gov The reaction proceeds through a proposed hydroxytriphenylphosphonium intermediate, with the thio-alkylation occurring selectively at the benzylic position. nih.gov This method is particularly advantageous as it allows for the synthesis of a diverse range of thiophosphonium salts and demonstrates the selective functionalization of the benzylic C(sp³)–+PPh3 group. nih.gov

The key findings and scope of this regioselective method are summarized below.

Interactive Data Table: Four-Component Regioselective Synthesis of Phosphonium Salts nih.gov

| Aldehyde Component | Thiol Component | Phosphine | Catalyst | Solvent | Product Type | Reported Yield |

|---|---|---|---|---|---|---|

| p-Anisaldehyde | Thiophenol | PPh₃ | TfOH | MeCN | Thiophosphonium Salt | 97% |

| Benzaldehyde | 1,6-Hexanedithiol | PPh₃ | TfOH | MeCN | Dithiophosphonium Salt | 95% (gram scale) |

| Various Aromatic Aldehydes | Thiophenol | PPh₃ | TfOH | MeCN | Thiophosphonium Salts | High |

Note: This table is based on data for the synthesis of thiophosphonium salts, which are analogues and demonstrate a key regioselective strategy applicable to similar structures.

Green Chemistry Principles Applied to Phosphonium Salt Synthesis

Solventless Reaction Methodologies

A significant step towards greener phosphonium salt synthesis is the elimination of volatile organic solvents. Solventless methods not only reduce environmental pollution but can also lead to different reactivity and product selectivity.

One prominent solvent-free method is mechanochemistry, specifically high-energy ball-milling. nih.gov This technique involves the mechanical processing of solid reactants, inducing chemical transformations at ambient temperatures without the need for a solvent. nih.gov Research has demonstrated that phosphonium salts can be successfully prepared by ball-milling triphenylphosphine with solid organic bromides. nih.gov

A key advantage of this mechanochemical approach is the potential for improved selectivity compared to solution-based reactions. For instance, the reaction of triphenylphosphine with 2-bromo-2-phenylacetophenone (B72529) in solution typically yields a mixture of C-phosphorylated and O-phosphorylated products. However, the solvent-free, mechanically induced reaction exclusively produces the thermodynamically more stable C-phosphorylated product. nih.gov The progress of these solid-state reactions can be monitored using techniques like solid-state ³¹P NMR spectroscopy and X-ray powder diffraction. nih.gov

Interactive Data Table: Comparison of Synthesis Methods for a Phosphonium Salt nih.gov

| Reaction Parameter | Solution-Based Synthesis | Solvent-Free Mechanochemical Synthesis |

|---|---|---|

| Reactants | Triphenylphosphine, 2-bromo-2-phenylacetophenone | Triphenylphosphine, 2-bromo-2-phenylacetophenone |

| Solvent | Required (e.g., Toluene, Chloroform) | Not required |

| Conditions | Typically requires heating | Ambient temperature, high-energy ball-milling |

| Products | Mixture of C- and O-phosphorylated compounds | Exclusively the C-phosphorylated product |

| Environmental Impact | Higher (due to solvent use and heating) | Lower (no solvent waste, less energy) |

Atom Economy Considerations in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, and no atoms are wasted as byproducts. primescholars.com

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

The conventional synthesis of phosphonium salts, which involves the reaction of an alkyl halide with triphenylphosphine, is an addition reaction (Sₙ2 type). youtube.comgoogle.com This type of reaction is inherently atom-economical because all atoms from both reactants are combined into the single phosphonium salt product.

For example, in the synthesis of benzyltriphenylphosphonium chloride from benzyl chloride and triphenylphosphine:

C₆H₅CH₂Cl + P(C₆H₅)₃ → [C₆H₅CH₂P(C₆H₅)₃]⁺Cl⁻

Recent research has focused on developing new synthetic routes that maintain high atom economy. For example, a visible-light-induced cyclization of aryl phosphines to synthesize π-conjugated phosphonium salts using air as the oxidant has been reported to have a high atomic economy. chemrxiv.org Such transition-metal-free methods that activate C-H bonds represent a move towards more efficient and sustainable chemical synthesis. chemrxiv.org

Mechanistic Investigations and Reactivity of Benzhydryl Triphenylphosphonium Chloride

Wittig Olefination Chemistry

Benzhydryl triphenylphosphonium chloride is a pivotal reagent in the Wittig reaction, a cornerstone of organic synthesis for the creation of carbon-carbon double bonds (alkenes). udel.edulibretexts.orgyoutube.comlibretexts.org This section explores the detailed mechanistic pathways of its reactivity, from the formation of the crucial phosphorus ylide intermediate to its subsequent reaction with carbonyl compounds.

Generation of Benzhydryl-Derived Phosphorus Ylides.youtube.comorganic-chemistry.org

The first and essential step in utilizing this compound for alkene synthesis is its conversion into a phosphorus ylide. youtube.com This transformation involves the deprotonation of the phosphonium (B103445) salt. youtube.comumkc.edu

The generation of the benzhydryl-derived phosphorus ylide is accomplished by treating the phosphonium salt with a strong base. libretexts.orgumkc.edulibretexts.org The base abstracts a proton from the carbon atom situated between the two phenyl rings and adjacent to the positively charged phosphorus atom. youtube.comlibretexts.org Commonly used strong bases for this purpose include n-butyllithium (BuLi) and sodium hydroxide (B78521) (NaOH). libretexts.orgumkc.edu The acidity of the C-H bond is increased due to the electron-withdrawing nature of the adjacent phosphonium group, facilitating its removal by the base. libretexts.orglibretexts.org The reaction is typically carried out in an appropriate solvent that can facilitate the deprotonation and stabilize the resulting ylide. e-bookshelf.de

The mechanism is a straightforward acid-base reaction where the base removes the acidic proton, resulting in the formation of the phosphorus ylide and the conjugate acid of the base. youtube.comumkc.edu

A phosphorus ylide is a neutral, dipolar molecule containing a negatively charged carbon atom (a carbanion) adjacent to a positively charged phosphorus atom. libretexts.orgnih.gov The benzhydryl-derived phosphorus ylide is stabilized by resonance, which can be depicted through two contributing structures: the ylide form, with formal charges on carbon and phosphorus, and the ylene form, which features a phosphorus-carbon double bond. libretexts.orgyoutube.comwikipedia.org

The negative charge on the ylidic carbon is delocalized by the two attached phenyl groups, which significantly stabilizes the ylide. organic-chemistry.org This type of ylide is categorized as a "stabilized ylide" due to this extensive resonance stabilization. organic-chemistry.orgrsc.org While this stabilization enhances the ylide's stability, it concurrently diminishes its nucleophilicity and reactivity compared to unstabilized ylides (e.g., those with only alkyl substituents on the carbanion). organic-chemistry.orge-bookshelf.dersc.org

Table 1: Classification and Reactivity of Phosphorus Ylides

| Ylide Type | Nature of Substituents on Carbanionic Carbon | General Reactivity |

|---|---|---|

| Stabilized | Electron-withdrawing groups (e.g., C=O, CN, Ph) | Less reactive |

Oxaphosphetane Formation and Decomposition Pathways.organic-chemistry.orgnih.gove-bookshelf.de

The stabilized benzhydryl-derived phosphorus ylide reacts with an aldehyde or a ketone in the subsequent step of the Wittig reaction. udel.edulibretexts.orgyoutube.com This nucleophilic addition of the ylide's carbanion to the carbonyl carbon leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. udel.edulibretexts.orgyoutube.comumkc.edulibretexts.org The formation of the oxaphosphetane can be envisioned as a [2+2] cycloaddition. organic-chemistry.orgmasterorganicchemistry.com

This oxaphosphetane intermediate is typically unstable and spontaneously decomposes to yield the final alkene product and triphenylphosphine (B44618) oxide. youtube.comlibretexts.orgmasterorganicchemistry.com The decomposition is an irreversible process driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide. youtube.comorganic-chemistry.org This step is thought to proceed through a concerted cycloreversion. masterorganicchemistry.com

Stereochemical Control and Selectivity in Alkene Synthesis.libretexts.orgnih.gove-bookshelf.de

A critical feature of the Wittig reaction is its ability to control the stereochemistry (E/Z or trans/cis configuration) of the resulting alkene. udel.edunih.gov The stereochemical outcome is heavily dependent on the stability of the phosphorus ylide. organic-chemistry.org

Stabilized ylides, such as the one derived from this compound, generally afford the E (trans) isomer of the alkene with high selectivity. organic-chemistry.org This preference for the E-isomer is attributed to the reversibility of the initial steps of the reaction, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the E-alkene. organic-chemistry.org The steric bulk of the two phenyl groups on the ylide also favors the formation of the less sterically crowded trans product.

In contrast, unstabilized ylides typically lead to the Z (cis) alkene, especially under salt-free conditions. organic-chemistry.org

Table 2: Stereoselectivity of the Wittig Reaction Based on Ylide Type

| Ylide Type | Predominant Alkene Isomer |

|---|---|

| Stabilized | E-alkene |

Catalytic and Base-Free Wittig Reaction Variants.youtube.com

Traditional Wittig reactions necessitate the use of stoichiometric quantities of strong bases, which can be problematic when other base-sensitive functional groups are present in the reacting molecules. nih.gov This has led to the development of catalytic and base-free versions of the Wittig reaction. nih.govrsc.org These methods aim to generate the ylide in situ using a catalytic amount of base or through other activation strategies. rsc.orgnih.gov While significant progress has been made, particularly for unstabilized and semi-stabilized ylides, the application of these methods to stabilized ylides like the benzhydryl derivative is an area of ongoing research. organic-chemistry.orgnih.gov The development of catalytic systems that are effective for stabilized ylides remains a challenge. rsc.org

Quantitative Analysis of Phosphine (B1218219) Oxide By-product Formation

In reactions involving phosphonium salts, such as the Wittig or Mitsunobu reactions, the formation of triphenylphosphine oxide (TPPO) is a common and often stoichiometrically significant byproduct. The quantification of this byproduct is crucial for reaction monitoring, process optimization, and purity assessment of the final product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. acs.orgnih.gov

Researchers have developed and validated versatile procedures for the determination of TPPO at low levels in various active pharmaceutical ingredients (APIs). nih.gov One such method involves reversed-phase HPLC, which effectively separates the polar TPPO from less polar product molecules. researchgate.net The process typically involves extracting TPPO from the reaction mixture or product solution. A novel approach utilizes hollow-fiber liquid-phase microextraction (LPME), where a small volume of an organic solvent (e.g., 1-octanol) contained within a polypropylene (B1209903) hollow fiber is used to extract TPPO from aqueous solutions of APIs, achieving a concentration enhancement of over 100-fold without evaporation. nih.gov

The quantitative analysis is then performed using HPLC with UV detection. nih.govcirad.fr The method is validated for a specific concentration range, demonstrating its accuracy and reliability. nih.gov For instance, in one study analyzing impurities from a Mitsunobu reaction, the quantitative weight/weight percentage of TPPO was meticulously tracked throughout the work-up process, highlighting the efficiency of purification steps. acs.orgnih.gov

Below is a table summarizing the quantitative analysis of TPPO content during the work-up of a reaction mixture by HPLC.

Table 1: Quantitative Analysis of TPPO Content by HPLC During Product Purification

| Sample Stage | Compound-6 (% w/w) | TPPO (% w/w) |

|---|---|---|

| Reaction Mixture | 20.55 | 29.33 |

| Toluene Residue | 24.86 | 6.25 |

| Pure Compound-6 | 99.81 | 0.05 |

Data sourced from a study on chromatography-free purification processes. nih.gov

Photochemical Generation and Reactivity of Benzhydryl Cations and Radicals

UV irradiation of benzhydryl triarylphosphonium salts serves as a powerful method for generating highly reactive benzhydryl cations and benzhydryl radicals. The mechanism and efficiency of this photo-cleavage have been extensively studied using nanosecond laser flash photolysis and femtosecond transient spectroscopy.

The primary photochemical event is the cleavage of the C-P bond. Ultrafast spectroscopic studies have revealed that the initial rise in the absorption signal corresponding to the benzhydryl cation occurs on a timescale of approximately 300 femtoseconds. This rapid initial phase is not solely attributed to the bond cleavage itself but rather to the subsequent planarization and solvation of the newly formed carbocation fragment. The actual bond-breaking event is understood to be even faster, though its precise timing cannot be directly deconvoluted from the spectroscopic signal, which is dominated by the geometric and solvent relaxation of the photoproduct.

The nature of the counterion (X⁻) in the phosphonium salt Ar₂CH-PAr₃⁺X⁻ plays a determinative role in the photochemical outcome. The choice of counterion dictates whether the primary photoproduct is a benzhydryl cation or a benzhydryl radical.

Non-nucleophilic, complex counterions such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluoroantimonate (SbF₆⁻) lead to the efficient photogeneration of benzhydryl cations (Ar₂CH⁺). The photogeneration of carbocations from these salts is significantly more efficient than from neutral precursors like benzhydryl chlorides.

Halide counterions like chloride (Cl⁻) or bromide (Br⁻), when in solvents like dichloromethane, result in the formation of benzhydryl radicals (Ar₂CH•). This is due to a photo-electron transfer (PET) process occurring within the excited phosphonium halide ion pair.

The solvent environment critically influences the degree of ion pairing in the ground state of the phosphonium salt, which in turn controls the photochemical reaction pathway.

In solvents of lower polarity, such as dichloromethane (CH₂Cl₂) , the phosphonium salt exists predominantly as ion pairs. This environment is highly suitable for generating reactive benzhydryl cations, especially when paired with complex anions like SbF₆⁻.

In more polar and nucleophilic solvents like acetonitrile (B52724) (CH₃CN) , the precursor salt is more likely to be dissociated into free ions, particularly at low concentrations. Under these conditions, the photo-cleavage mechanism becomes largely independent of the counterion. However, the nucleophilicity of solvents like acetonitrile or trifluoroethanol can lead to rapid quenching of the generated cations.

The interplay between the counterion and the solvent is therefore crucial for controlling the photochemical generation of either benzhydryl cations or radicals, as summarized in the table below.

Table 2: Influence of Counterion and Solvent on Photolysis Products of Benzhydryl Triphenylphosphonium Salts

| Counterion (X⁻) | Solvent | Predominant State | Primary Photoproduct | Governing Mechanism |

|---|---|---|---|---|

| SbF₆⁻, BF₄⁻ | Dichloromethane | Ion Pair | Benzhydryl Cation (Ar₂CH⁺) | Heterolytic C-P Cleavage |

| Cl⁻, Br⁻ | Dichloromethane | Ion Pair | Benzhydryl Radical (Ar₂CH•) | Photo-electron Transfer (PET) |

Kinetic studies using laser flash photolysis have provided insight into the lifetimes and decay pathways of the photogenerated species. The lifetime of a benzhydryl cation is highly dependent on its decay mechanism, which can include:

Reaction with the solvent (e.g., nucleophilic attack by acetonitrile or an alcohol).

Recombination with the phosphine photo-leaving group (e.g., PPh₃).

Reaction with the counterion of the precursor salt, if it is nucleophilic (e.g., Cl⁻).

Importantly, while the efficiency and mechanism of cation generation are dependent on the leaving group and counterion, the rates of reaction of the subsequently formed benzhydryl cations with externally added nucleophiles are not affected by the nature of the precursor salt.

Directed C-P Bond Functionalization Strategies

Beyond the cleavage of the C-P bond to form ylides for the Wittig reaction or its photolysis to generate reactive intermediates, recent research has focused on the use of the phosphonium salt moiety as a versatile handle for directed functionalization. These strategies treat the C(sp³)–⁺PPh₃ group not as a leaving group to be eliminated, but as an activation site for the formation of new, valuable chemical bonds. nih.govacs.org

This approach has been successfully applied to benzhydryl triarylphosphonium salts. nih.gov The electrophilic character of the benzylic carbon atom, enhanced by the positively charged phosphorus, allows for chemoselective post-functionalization reactions. Through the development of one-pot, multi-component coupling reactions to first synthesize the benzhydryl phosphonium salt building blocks, researchers have demonstrated their utility in subsequent transformations. nih.govacs.org

Key functionalization strategies include:

Aminations: Reaction with amine nucleophiles to form C-N bonds, yielding benzhydrylamines. nih.gov

Thiolations: Reaction with thiol nucleophiles to form C-S bonds, accessing benzhydrylthioethers. nih.gov

Arylations: Transition-metal-catalyzed cross-coupling reactions to form new C-C bonds, leading to the synthesis of complex triarylmethanes. nih.gov

These methods provide a powerful platform for creating diverse molecular scaffolds, such as those found in many pharmaceutical and agrochemical compounds, by leveraging the C-P bond of the phosphonium salt as a site for strategic chemical modification. nih.gov

Chemoselective Post-Functionalization of Benzylic C(sp³)–P Bonds

The selective functionalization of the benzylic C(sp³)–H bond is a significant area of research in organic chemistry. nih.gov The transformation of this bond into a C(sp³)–P bond, as in this compound, opens up further avenues for synthetic diversification.

The conversion of benzylic C–H bonds to C–N bonds is a key transformation in the synthesis of nitrogen-containing compounds. nih.gov While direct amination of benzylic C–H bonds is known, the use of pre-functionalized substrates like phosphonium salts can offer alternative strategies. Copper-catalyzed reactions have been employed for the synthesis of benzhydryl amines from sulfone derivatives and amines, proceeding through a proposed Cu-carbene complex. nih.govresearchgate.net These methods provide access to a diverse range of structurally varied benzhydryl amines. nih.gov

Table 1: Synthesis of Benzhydryl Amines

| Reactants | Catalyst | Product | Ref. |

|---|

The introduction of a thiol group at the benzylic position is another important functionalization. Visible-light-mediated photoredox catalysis has been utilized for the carboxylation of benzylic C–H bonds, involving a thiol radical cation as a key intermediate. nih.gov This suggests the potential for direct thiolation reactions under similar photocatalytic conditions, where a benzylic radical is generated and subsequently trapped by a sulfur-based nucleophile.

The formation of diarylalkanes through the arylation of benzylic positions is a valuable tool for constructing complex molecular frameworks. organic-chemistry.org Nickel-catalyzed cross-coupling reactions of benzylic ammonium (B1175870) triflates with aryl boronic acids have been shown to produce diarylmethanes and diarylethanes under mild conditions with a high degree of functional group tolerance. organic-chemistry.org Additionally, a visible-light-driven dual catalysis system involving nickel and iridium has been developed for the migratory benzylic arylation of alkyl bromides with aryl bromides, yielding 1,1-diarylalkanes. organic-chemistry.org These methods highlight the potential for similar arylation strategies starting from this compound.

Reductions and Oxidations of Benzylic C-P Bonds for Diarylalkane and Diarylketone Architectures

The benzylic carbon in this compound can be either reduced to a methylene (B1212753) group, forming a diarylalkane, or oxidized to a carbonyl group, yielding a diarylketone.

The reduction of a benzylic carbonyl group to a methylene group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. youtube.com These reactions provide a pathway to synthesize diarylalkanes from precursor ketones.

Conversely, the oxidation of benzylic C–H bonds to form carbonyl compounds is a fundamental transformation in organic synthesis. mdpi.com Various methods, including metal-catalyzed oxidations and the use of reagents like KMnO₄ or IBX, can be employed to convert diarylmethanes to diarylketones. mdpi.comorganic-chemistry.orgmasterorganicchemistry.com These oxidations are crucial for accessing valuable ketone intermediates. mdpi.com The choice of oxidant and reaction conditions can be tailored to achieve the desired transformation, even in the presence of other functional groups. youtube.com

Table 2: Synthesis of Diarylalkanes and Diarylketones

| Transformation | Starting Material | Reagents | Product | Ref. |

|---|---|---|---|---|

| Reduction | Diarylketone | Hydrazine, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | Diarylalkane | youtube.com |

Aerobic Coupling Reactions for Trisubstituted Olefin Synthesis

Phosphonium ylides, generated from phosphonium salts like this compound, are key intermediates in the Wittig reaction, a widely used method for olefin synthesis. While the classic Wittig reaction is not an aerobic coupling, related methodologies can utilize oxygen. For instance, the autoxidative sp³ C-H transformation of diarylmethanes mediated by t-BuONa in the presence of oxygen can produce diarylketones, which can then be subjected to Wittig-type reactions to form trisubstituted olefins. organic-chemistry.org

Role in Other Key Synthetic Transformations

Beyond the reactions detailed above, this compound and related structures are involved in various other significant synthetic transformations. For example, visible-light-mediated protocols have been developed for the deaminative three-component dicarbofunctionalization of styrenes using benzylic radicals generated from pyridinium (B92312) salts. whiterose.ac.uk This highlights the versatility of benzylic precursors in radical-based C-C bond-forming reactions.

Lewis Acid Organocatalysis Mediated by Phosphonium Salts

While phosphonium salts can exhibit diverse reactivity, the specific application of this compound as a Lewis acid organocatalyst is not extensively documented in scientific literature. Theoretical frameworks suggest that certain electrophilic phosphonium cations can function as Lewis acids, but this catalytic mode is more commonly observed with phosphonium salts bearing highly electron-withdrawing groups attached to the phosphorus atom. rsc.org The primary reactivity of salts like this compound is centered on their use as phase-transfer catalysts and as precursors in ylide chemistry.

The Mannich, Strecker, and Friedel-Crafts reactions are fundamental carbon-carbon bond-forming transformations that typically rely on acid catalysis. thermofisher.comnih.govlibretexts.org The Mannich reaction involves the aminoalkylation of a carbon acid, thermofisher.comresearchgate.net the Strecker synthesis produces α-amino acids from aldehydes or ketones, organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com and the Friedel-Crafts reaction involves the alkylation or acylation of aromatic rings. libretexts.orgyoutube.comyoutube.comethz.ch These reactions are generally catalyzed by Brønsted or Lewis acids. While organocatalytic versions of these reactions are well-established, there is no significant body of research demonstrating the use of this compound as a direct catalyst for these specific transformations.

Annulation reactions, which involve the formation of a new ring onto a substrate, can be catalyzed by various species, including phosphines. rsc.org Phosphine-catalyzed annulations often proceed through a mechanism involving the initial nucleophilic attack of the phosphine on an electrophilic substrate. However, the use of a stable, pre-formed phosphonium salt like this compound as the catalyst in such reactions is not a commonly reported synthetic strategy.

Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). fluorochem.co.uk Quaternary phosphonium salts, such as this compound, are highly effective phase-transfer catalysts due to their amphiphilic nature. fluorochem.co.ukchemicalbull.com The positively charged phosphorus center, surrounded by bulky, lipophilic (fat-loving) phenyl and benzhydryl groups, forms a cation that is soluble in organic solvents. This lipophilic cation can pair with an anion (such as a reacting nucleophile) and transport it from the aqueous phase into the organic phase where the other reactant is dissolved, thereby enabling the reaction to proceed. chemicalbull.comprinceton.edu

The general mechanism for a phosphonium salt (Q⁺X⁻) catalyzing the reaction between an organic-soluble substrate (R-Y) and a water-soluble nucleophile (Nu⁻) is illustrated below.

Interactive Table: Mechanism of Phase-Transfer Catalysis

| Step | Description | Location |

| 1 | The phosphonium salt catalyst, [Ph₃PCH(Ph)₂]⁺Cl⁻, is present at the interface of the aqueous and organic layers. | Interface |

| 2 | In the aqueous phase, the catalyst's chloride anion (X⁻) is exchanged for the reactant nucleophile (Nu⁻). | Aqueous Phase |

| 3 | The newly formed ion pair, [Ph₃PCH(Ph)₂]⁺Nu⁻, is lipophilic enough to migrate from the aqueous phase into the organic phase. | Interface to Organic Phase |

| 4 | In the organic phase, the "naked" nucleophile (Nu⁻) is highly reactive and attacks the organic substrate (R-Y), forming the product (R-Nu) and displacing the leaving group (Y⁻). | Organic Phase |

| 5 | The phosphonium cation pairs with the leaving group Y⁻, forming [Ph₃PCH(Ph)₂]⁺Y⁻, and migrates back to the aqueous phase to restart the catalytic cycle. | Organic Phase to Interface |

This catalytic cycle allows reactions to occur under milder conditions with higher yields and rates than would otherwise be possible with the separated reactants. fluorochem.co.uk

Reactions with Specific Nucleophiles and Leaving Groups

The reactivity of this compound is prominently defined by its role in the Wittig reaction, which involves its interaction with strong bases (nucleophiles) and its own synthesis from precursors with suitable leaving groups.

The salt itself is typically synthesized via a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com In this synthesis, triphenylphosphine acts as an excellent nucleophile, attacking the electrophilic carbon of a benzhydryl halide (e.g., benzhydryl chloride). libretexts.org The halide serves as the leaving group, resulting in the formation of the stable phosphonium salt. masterorganicchemistry.comlibretexts.org

Once formed, the primary utility of this compound is as a precursor to a phosphorus ylide, the key component of the Wittig reaction. youtube.comumkc.edu This transformation is achieved by treating the phosphonium salt with a strong base, such as sodium hydroxide or n-butyllithium. umkc.eduyoutube.com The base acts as a nucleophile to deprotonate the carbon atom situated between the phosphorus and the two phenyl rings, which is acidic due to the stabilizing effect of the adjacent positively charged phosphorus atom. libretexts.orgyoutube.com

This deprotonation yields a phosphorus ylide (or phosphorane), a species with adjacent positive and negative charges that is a potent carbon nucleophile. libretexts.orgyoutube.com The ylide then readily reacts with an aldehyde or a ketone (electrophiles). The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comyoutube.com This intermediate is unstable and rapidly fragments to yield two stable products: the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comyoutube.com The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.

Interactive Table: The Wittig Reaction using this compound

| Reactant 1 (Ylide Precursor) | Base (Nucleophile) | Reactant 2 (Electrophile) | Product 1 (Alkene) | Product 2 (By-product) |

| This compound | Sodium Hydroxide (NaOH) | Benzaldehyde | 1,1,2-Triphenylethene | Triphenylphosphine oxide |

| This compound | n-Butyllithium (n-BuLi) | Acetone | 1,1-Diphenyl-2-methylpropene | Triphenylphosphine oxide |

Advanced Applications in Complex Molecule Synthesis and Catalysis

Construction of Bioactive and Pharmaceutical Scaffolds

The benzhydryl motif is a privileged scaffold in medicinal chemistry, and benzhydryl triphenylphosphonium chloride provides a key entry point for the synthesis of a variety of biologically relevant molecules.

The synthesis of unsymmetrical diarylmethanes and diarylketones can be achieved from aldehydes and arenes via a one-pot, four-component reaction that forms benzhydrylphosphonium salts as key intermediates. These salts can then undergo chemoselective reduction or oxidation of the benzylic C-P bond to yield the desired products. researchgate.net This method offers a high-yielding and straightforward approach to valuable building blocks for academic and pharmaceutical research. researchgate.net

A novel strategy for the synthesis of sulfides, relevant to benzhydrylthioethers, involves the reaction of phosphonium (B103445) salts with thio- or selenesulfonates. This method is particularly effective when using benzylic phosphonium salts that can generate stabilized or semi-stabilized phosphoranes. acs.org The reaction proceeds efficiently for phosphonium salts containing electron-withdrawing groups in the aromatic ring. acs.org

Triarylmethanes, which are valuable structures in materials, sensing, and pharmaceuticals, can be synthesized using various methods starting from benzhydryl precursors. nih.gov One approach involves the palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters with aryl boronic acids. nih.gov Another strategy is the base-mediated intramolecular SNAr reaction (Truce–Smiles rearrangement) of N-aryl 2-benzylbenzamides, which leads to triarylmethanes in an operationally simple manner. nih.gov

Table 1: Synthesis of Sulfides from Benzylic Phosphonium Salts acs.org

| Phosphonium Salt Substituent (Aromatic Ring) | Reaction Time (h) | Yield (%) |

| NO₂ | 0.5 | 65 |

| CN | 1 | 60 |

| CO₂R | 1 | 53 |

| F | 4 | Good |

| Cl | 4 | Good |

| Electron-donating group | 24 | No reaction |

Phosphonium salts are valuable building blocks for the synthesis of both carbocyclic and heterocyclic systems. Vinylphosphonium salts, in particular, are widely used. After conversion to the corresponding phosphorus ylides, they can undergo intramolecular Wittig reactions with various nucleophiles containing a carbonyl group to achieve ring closure. nih.gov This approach provides a general method for constructing five-, six-, and seven-membered rings.

Recent developments have shown that phosphonium salts can act as remarkable activating agents for the direct C2-functionalization of heterocyclic N-oxides, enabling the formation of C-N, C-O, and C-S bonds with high efficiency. acs.org This method is promoted by an easily accessible phosphonium salt and is tolerant of multiple functionalities. acs.org Furthermore, phosphonium salts have been utilized in the synthesis of symmetrical and unsymmetrical 3,3'-bis(indolyl)methanes through the direct heteroarylation of indolyl-containing phosphonium salts with indole (B1671886) derivatives in aqueous media. researchgate.net

Late-stage functionalization (LSF) is a powerful strategy for the diversification of complex molecules, such as pharmaceuticals, to improve their properties. mdpi.comnih.gov Phosphonium salts have emerged as key reagents in this field. For instance, a photoactivated approach allows for the selective late-stage synthesis of quaternary phosphonium salts (QPS) from organothianthrenium salts and tertiary phosphines with high yields and broad functional group compatibility. rsc.org

Moreover, heterocyclic phosphonium salts, which can be generated directly from C-H bonds of pyridines and diazines, serve as versatile functional handles for a range of subsequent bond-forming reactions. nih.gov This strategy allows for the coupling of various aromatic heteronucleophiles, including phenols, thiophenols, and anilines, to azines under a narrow set of reaction conditions, which is particularly useful for complex structures where traditional methods may fail. nih.gov The sterically controlled borylation of bulky phosphines, where the phosphine (B1218219) group acts as a bystander, followed by diversification through Suzuki-Miyaura reactions, provides rapid access to libraries of derivatives based on privileged scaffolds. nih.gov

The design and synthesis of conformationally restricted analogues of bioactive molecules is a crucial strategy in drug discovery to enhance potency and selectivity. This often involves introducing cyclic constraints to limit the conformational flexibility of a molecule. nih.gov For example, a series of conformationally restricted analogues of phosphatidylserine (B164497) were synthesized where the glycerol (B35011) moiety was replaced by diastereoisomeric cyclopentane-1,2,3-triols. nih.gov

A modular synthetic approach to conformationally liberated analogues of the alkaloid yohimbine (B192690) has been reported. nih.gov This strategy combines a transition-metal-catalyzed decarboxylative allylation of 2,2-diphenylglycinate imino esters with a scandium triflate-mediated intramolecular Diels-Alder cycloaddition to generate novel analogues lacking the rigidifying ethylene (B1197577) linkage. nih.gov While not directly employing this compound, these examples highlight the importance of synthesizing rigid and semi-rigid scaffolds to probe biological activity.

Catalytic Systems Involving this compound and Related Phosphonium Salts

Phosphonium salts play a significant role in catalysis, not only as precursors to Wittig reagents but also as ligands and stabilizers in transition metal-catalyzed reactions.

Phosphonium salts are crucial components in many transition metal-catalyzed reactions. They can act as ligands that modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity. In palladium-catalyzed cross-coupling reactions, electron-rich organophosphines are dominant ligands, and ylide-substituted phosphines, which can be generated from phosphonium salts, have shown impressive capabilities.

Furthermore, phosphonium salts are excellent stabilizers for metal nanoparticles, preventing their agglomeration and precipitation during catalytic reactions. mdpi.com This stabilization is crucial for maintaining the high catalytic activity of the nanoparticles. For example, sterically hindered phosphonium salts have been shown to be effective stabilizers for palladium nanoparticles (PdNPs) used in Suzuki cross-coupling reactions. mdpi.com The variation in the alkyl chain length of the phosphonium salt allows for control over its physical properties without compromising the stabilizing effect. mdpi.com Tetraalkylphosphonium halide ionic liquids have also been used to stabilize gold and palladium nanoparticles, which then serve as efficient and recyclable catalysts for hydrogenation reactions. nih.gov The stability is attributed to a combination of electrostatic interactions between the nanoparticle surface and the halide anions, along with steric protection from the bulky phosphonium cations. nih.gov

Table 2: Effect of Phosphonium Salt Structure on Palladium Nanoparticle Size mdpi.com

| Phosphonium Salt Stabilizer | Average PdNP Size (nm) | Standard Deviation (nm) |

| 1b | 2-3 times larger than others | Wider distribution |

| Other sterically hindered salts | 2.0 - 3.7 | 0.7 - 1.8 |

Phosphonium Salts as Ligands and Stabilizers in Transition Metal Catalysis

Palladium Nanoparticle Stabilization and Application in Cross-Coupling Reactions (e.g., Suzuki)

Phosphonium salts, including structures related to this compound, have been identified as effective stabilizers for palladium nanoparticles (PdNPs). These stabilized nanoparticles are crucial catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

The stabilization of PdNPs by phosphonium salts is attributed to the electrostatic interactions between the cationic phosphonium head and the nanoparticle surface, as well as the steric bulk provided by the organic substituents. This prevents the agglomeration of the nanoparticles, maintaining their high surface area and catalytic activity. Research has shown that sterically hindered phosphonium salts are excellent stabilizers for creating small, catalytically active PdNPs with a narrow size distribution. magtech.com.cn These stabilized PdNPs exhibit exceptional stability, resisting agglomeration and precipitation during the catalytic cycle. magtech.com.cn

The general procedure for preparing these stabilized PdNPs involves dissolving a palladium source, like palladium acetate (B1210297), and the phosphonium salt in an organic solvent. magtech.com.cn The resulting stabilized PdNPs can then be employed as catalysts in Suzuki cross-coupling reactions. The phosphine ligands, which can be generated from phosphonium salts, play a critical role by increasing the electron density on the palladium center, which facilitates the oxidative addition step of the catalytic cycle. acs.org The bulkiness of the phosphine ligand also aids in the final reductive elimination step. acs.org

Table 1: Role of Phosphonium Salts in Palladium Nanoparticle-Catalyzed Suzuki Reactions

| Feature | Description |

| Stabilization | Phosphonium salts act as effective stabilizers for palladium nanoparticles, preventing aggregation and maintaining catalytic activity. magtech.com.cn |

| Catalyst Formation | A typical method involves the reduction of a palladium salt in the presence of the phosphonium salt stabilizer. magtech.com.cn |

| Reaction | Suzuki-Miyaura Cross-Coupling |

| Mechanism | The phosphine ligand, derived from the salt, enhances the electron density of the palladium catalyst, aiding in oxidative addition. acs.orgrsc.org |

| Advantages | Leads to the formation of stable, highly active, and recyclable catalytic systems for C-C bond formation. acs.org |

Heterogeneous Catalysis for Amination and Stille Cross-Coupling

This compound and related phosphonium salts can also be employed in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This approach offers significant advantages, including ease of catalyst separation and recycling.

In the context of amination reactions , which are vital for the synthesis of pharmaceuticals and agrochemicals, phosphonium salt-based catalysts can facilitate the formation of carbon-nitrogen bonds. While direct research on this compound in this specific application is limited, the broader class of phosphonium salts has been explored. For instance, palladium complexes with phosphine ligands derived from phosphonium salts are effective for the amination of aryl halides. cmu.edu The development of catalyst systems that can activate less reactive aryl chlorides is an area of active research. organic-chemistry.orgnih.gov

The Stille cross-coupling reaction is another powerful method for C-C bond formation, utilizing organotin compounds. wikipedia.org Phosphonium salts can be used as ligand precursors in these reactions. alfachemic.com The in-situ generation of phosphine ligands from stable phosphonium salts avoids the handling of often air-sensitive phosphines. alfachemic.com Catalyst systems based on palladium and biarylphosphine ligands have been developed for the Stille coupling of aryl sulfonates. nih.gov The use of phosphonium salts in conjunction with palladium catalysts has been shown to be effective for a variety of cross-coupling reactions, including the Stille reaction. alfachemic.comnih.gov

Table 2: Application of Phosphonium Salt-Derived Catalysts in Cross-Coupling Reactions

| Reaction Type | Catalyst System Component | Role of Phosphonium Salt |

| Amination | Ligand for Palladium | Precursor to electron-rich and bulky phosphine ligands that facilitate C-N bond formation. cmu.edu |

| Stille Coupling | Ligand for Palladium | In-situ source of phosphine ligands, enhancing catalyst stability and activity for C-C bond formation. alfachemic.comnih.govnih.gov |

Organophotoredox Catalysis

Recent advancements have seen the emergence of organophotoredox catalysis, which utilizes visible light to drive chemical reactions. In this field, phosphonium salts, particularly those with benzylic groups like this compound, can serve as precursors to radical intermediates.

Under photoredox conditions, the carbon-phosphorus bond of a triphenylphosphonium salt can be cleaved to generate a highly reactive carbon radical. digitellinc.com For benzyltriphenylphosphonium (B107652) salts, these benzylic radicals can then participate in various transformations, such as C-C bond formation through dimerization or C-H bond formation via hydrogen atom abstraction, depending on the substituents. rsc.org This methodology offers a more sustainable approach, using visible light as an energy source instead of heat or UV light. digitellinc.com The development of these reactions expands the synthetic utility of phosphonium salts beyond their traditional role as Wittig reagents.

Asymmetric Catalysis with Chiral Phosphonium Salts

The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, and asymmetric catalysis is a primary tool to achieve this. Chiral phosphonium salts have gained attention as effective catalysts in a variety of asymmetric transformations.

While this compound itself is achiral, the principles of catalysis involving phosphonium salts can be extended to chiral variants. Chiral quaternary phosphonium salts have been successfully employed as phase-transfer catalysts for a range of asymmetric reactions, including alkylations, Michael additions, and amination reactions. magtech.com.cnrsc.org These catalysts typically feature a chiral backbone or substituents on the phosphorus atom, which create a chiral environment around the active site, enabling the stereoselective formation of one enantiomer over the other.

The design of effective chiral phosphonium salt catalysts often involves creating a rigid and well-defined chiral pocket. For example, chiral P-spiro tetraaminophosphonium salts have been developed and applied in asymmetric Henry and Mannich reactions. magtech.com.cn The steric and electronic properties of these chiral catalysts are crucial for achieving high levels of enantioselectivity. magtech.com.cn The development of new chiral phosphonium salt catalysts continues to be an active area of research, aiming to expand the scope and efficiency of asymmetric transformations. rsc.org

Computational and Theoretical Chemistry Approaches

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For phosphonium (B103445) ylides, the most studied reaction is the Wittig reaction, and computational studies have been crucial in refining our understanding of its mechanism. masterorganicchemistry.comresearchgate.net

The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the phosphonium ylide and a carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.org This intermediate then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. Computational studies, particularly using Density Functional Theory (DFT), have been employed to model this pathway, calculating the energies of reactants, transition states, and products. dntb.gov.ua

For non-stabilized ylides, such as the one derived from benzhydryl triphenylphosphonium chloride, the initial cycloaddition step is typically the rate-determining step. The stereochemical outcome of the Wittig reaction is a key aspect that has been extensively studied computationally. The formation of either the Z- or E-alkene is dependent on the relative energies of the transition states leading to the syn- and anti-oxaphosphetanes. With bulky, non-stabilized ylides, the reaction often favors the formation of the Z-alkene, a preference that can be rationalized by analyzing the steric interactions in the transition state structures. wikipedia.org Computational models can quantify these steric clashes and predict the diastereoselectivity of the reaction.

Density Functional Theory (DFT) Investigations of Molecular Structure, Stability, and Reactivity

DFT calculations can be used to optimize the molecular geometry, providing predictions of bond lengths, bond angles, and dihedral angles. For a phosphonium ylide like diphenylmethylenetriphenylphosphorane, key structural parameters of interest would be the P=C bond length and the geometry around the ylidic carbon. The P=C bond in non-stabilized ylides has a significant single-bond character, with a notable polarization of electron density towards the carbon atom, making it a strong nucleophile.

The stability of the ylide is influenced by the substituents on the ylidic carbon. In the case of diphenylmethylenetriphenylphosphorane, the two phenyl groups can have both steric and electronic effects. DFT calculations can be used to quantify these effects by analyzing the molecular orbitals and the charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the reactivity. For a nucleophilic ylide, the HOMO is typically localized on the ylidic carbon.

The following table presents illustrative DFT-calculated geometric parameters for a related, less sterically hindered phosphonium ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to provide a baseline for understanding the structural characteristics.

| Parameter | Calculated Value (B3LYP/6-31G*) |

| P=C bond length (Å) | 1.69 |

| P-C(phenyl) average bond length (Å) | 1.82 |

| C-P-C(phenyl) average bond angle (°) | 110.5 |

| P-C-H bond angle (°) | 118.7 |

Note: These are representative values for a simpler ylide and are intended for illustrative purposes. The actual values for diphenylmethylenetriphenylphosphorane would be influenced by the bulky phenyl groups.

Modeling of Phosphonium Ylide Solvation and Intermolecular Interactions

The solvent can play a crucial role in the reactivity and stability of phosphonium ylides. Computational models can be used to study the solvation of these species and their intermolecular interactions. Both explicit and implicit solvent models are employed for this purpose.

Explicit solvent models involve including a number of solvent molecules in the calculation to simulate the local solvent environment. This approach is computationally intensive but can provide detailed information about specific interactions, such as hydrogen bonding between the ylide and protic solvents. Time-resolved infrared spectroscopy studies, complemented by computational modeling, have shed light on the dynamics of ylide solvation. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is often used to account for the bulk solvent effects on the geometry and energy of the solute.

For a bulky and relatively nonpolar ylide like diphenylmethylenetriphenylphosphorane, solvent effects on the geometry are expected to be less pronounced than for smaller, more polar ylides. However, the solvent can still influence the rate and selectivity of reactions, such as the Wittig reaction, by stabilizing or destabilizing the transition states.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For phosphonium ylides, NMR and IR spectroscopy are particularly important.

NMR Spectroscopy: The ³¹P NMR chemical shift is a key diagnostic tool for phosphorus-containing compounds. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict ³¹P NMR chemical shifts with reasonable accuracy. The chemical shift is sensitive to the electronic environment around the phosphorus atom and can distinguish between the phosphonium salt and the corresponding ylide. For triphenylphosphonium salts, the ³¹P chemical shift is typically in the range of +20 to +30 ppm, while for the corresponding ylides, it is generally found at a higher field (lower ppm value).

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For a phosphonium ylide, a key vibrational mode is the P=C stretching frequency, which provides information about the strength of the ylide bond.

Reactivity Descriptors: DFT calculations can also provide various reactivity descriptors that help in understanding the chemical behavior of a molecule. These include:

Mulliken and Natural Population Analysis (NPA) charges: These provide an estimate of the charge distribution in the molecule, highlighting the nucleophilic character of the ylidic carbon.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the HOMO and LUMO are crucial for understanding the reactivity in reactions with electrophiles. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO gap is an indicator of the chemical stability of the molecule.

The following table shows illustrative calculated electronic properties for a generic non-stabilized phosphonium ylide.

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the electrophilicity. |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; an indicator of chemical stability. |

| Mulliken Charge on Ylidic Carbon | A measure of the negative charge localized on the nucleophilic carbon atom. |

These computational approaches, while often applied to simpler systems due to computational cost, provide a robust framework for understanding the complex chemistry of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of benzhydryl triphenylphosphonium chloride in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, NMR provides unambiguous evidence of the compound's molecular framework.

A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for the complete assignment of all atoms in the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum displays characteristic signals for the aromatic protons of the triphenylphosphine (B44618) and benzhydryl groups, as well as a distinct signal for the methine proton (-CH). The integration of these signals confirms the relative number of protons in each part of the molecule. For the analogous benzyltriphenylphosphonium (B107652) chloride, multiplets for the 20 aromatic protons appear around 7.0-7.9 ppm, while the methylene (B1212753) (-CH₂) protons appear as a doublet around 5.5 ppm due to coupling with the phosphorus atom. chemicalbook.comacadiau.canih.gov A similar pattern is expected for the benzhydryl derivative, with the methine proton signal being a key identifier.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing for confirmation of the total number of carbons and their chemical environment. The spectra for related phosphonium (B103445) salts like benzyltriphenylphosphonium chloride show characteristic signals for the aromatic carbons and the aliphatic carbon attached to the phosphorus atom. chemicalbook.comchemicalbook.comnih.gov These spectra are crucial for confirming the presence of both the benzhydryl and triphenylphosphine moieties.

³¹P NMR Spectroscopy: As phosphorus is a heteroatom with a magnetically active nucleus (³¹P), ³¹P NMR is particularly powerful for characterizing phosphonium salts. The technique is highly sensitive to the electronic environment of the phosphorus atom. This compound is expected to show a single sharp resonance in the ³¹P{¹H} NMR spectrum, characteristic of a tetra-substituted phosphonium cation. For comparison, benzyltriphenylphosphonium chloride exhibits a singlet at approximately +23.8 ppm. acadiau.ca The chemical shift is a definitive indicator of the phosphonium salt's formation and is sensitive to impurities, such as the starting material triphenylphosphine (δ ≈ -5 ppm) or the common byproduct triphenylphosphine oxide (δ ≈ +25 to +35 ppm). researchgate.netspectrabase.com

Purity assessment is readily achieved by examining the NMR spectra for extraneous peaks. The presence of signals corresponding to starting materials, solvents, or byproducts like triphenylphosphine oxide can be quantified through integration, making NMR a primary method for determining the purity of the compound. wpmucdn.comyoutube.com

| Nucleus | Compound | Chemical Shift (δ, ppm) | Key Features | Reference |

|---|---|---|---|---|

| ¹H | Benzyltriphenylphosphonium chloride | ~7.4-7.9 (m, 20H, Aromatic), ~5.5 (d, 2H, -CH₂) | Aromatic multiplets and a characteristic doublet for the methylene protons coupled to phosphorus. | chemicalbook.comacadiau.canih.gov |

| ¹³C | Benzyltriphenylphosphonium chloride | Aromatic region, Aliphatic -CH₂ signal | Confirms carbon framework. | chemicalbook.comchemicalbook.comnih.gov |

| ³¹P | Benzyltriphenylphosphonium chloride | ~ +23.8 (s) | Single peak confirms the phosphonium species. | acadiau.ca |

| ³¹P | Triphenylphosphine (Starting Material) | ~ -5 (s) | Common impurity or unreacted starting material. | researchgate.net |

| ³¹P | Triphenylphosphine oxide (Byproduct) | ~ +25 to +35 (s) | Common byproduct of Wittig reactions or decomposition. | spectrabase.com |

NMR spectroscopy, particularly ³¹P NMR, is a powerful process analytical technique (PAT) for monitoring the progress of reactions involving this compound, most notably the Wittig reaction. pharmtech.com By acquiring spectra at various time points, one can track the consumption of the phosphonium salt (reactant) and the simultaneous formation of triphenylphosphine oxide (byproduct). youtube.comucc.ie This allows for the determination of reaction kinetics and endpoint. pharmtech.com

Furthermore, low-temperature NMR studies can be employed to detect and characterize transient intermediates. In the context of the Wittig reaction, variable-temperature ³¹P NMR has been instrumental in observing key intermediates such as betaines and oxaphosphetanes. ucc.ietandfonline.comresearchgate.net For instance, in reactions of non-stabilized phosphonium ylides, broad signals corresponding to betaine (B1666868) intermediates have been observed at low temperatures (e.g., -90 °C to -10 °C). tandfonline.com The chemical shifts of these intermediates are distinct from both the starting ylide and the final phosphine (B1218219) oxide product, providing direct evidence for the reaction mechanism. ucc.ieresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and probing the structure of the benzhydryl triphenylphosphonium cation. Using soft ionization techniques like Electrospray Ionization (ESI), the intact cation can be transferred to the gas phase for analysis. mdpi.com The resulting mass spectrum will prominently feature a peak corresponding to the mass-to-charge ratio (m/z) of the [M-Cl]⁺ cation.

The primary fragmentation pathways for the benzhydryl triphenylphosphonium cation under MS conditions typically involve the cleavage of the phosphorus-carbon bonds. This would lead to the observation of fragment ions corresponding to the triphenylphosphine cation or the benzhydryl cation, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the elemental formula of the benzhydryl triphenylphosphonium cation (C₃₁H₂₆P⁺) by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is definitive in confirming the identity of the compound and distinguishing it from other species that might have the same nominal mass. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.org By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be calculated with high precision.

While the specific crystal structure of this compound is not detailed in the provided search results, the structure of the closely related benzyltriphenylphosphonium chloride monohydrate has been determined. nih.gov In this analogue, the phosphorus atom adopts a distorted tetrahedral geometry, with C-P-C bond angles ranging from 108.56° to 110.51°, close to the ideal tetrahedral angle of 109.5°. nih.gov The P-C bond distances are all within the expected range for such compounds. nih.gov The crystal packing is stabilized by a network of hydrogen bonds involving the chloride anion and the water molecule, as well as C-H···π interactions. nih.gov A similar tetrahedral geometry around the phosphorus center is expected for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₂₅H₂₂P⁺ · Cl⁻ · H₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| P-C Bond Lengths (Å) | 1.792 - 1.800 | nih.gov |

| C-P-C Bond Angles (°) | 108.56 - 110.51 | nih.gov |

| Key Interactions | O-H···Cl hydrogen bonds, C-H···Cl and C-H···O interactions | nih.gov |

Time-Resolved Spectroscopy for Ultrafast Dynamics

To understand the transient events that occur during the chemical reactions of this compound, particularly the formation and reaction of its corresponding ylide, time-resolved spectroscopic techniques are employed. These methods can probe chemical processes on very short timescales, from picoseconds to femtoseconds.

Ultrafast time-resolved infrared (TRIR) spectroscopy has been used to directly observe the formation of ylides from carbene intermediates and to study their subsequent solvation dynamics. nih.govacs.org In a typical experiment, a laser pulse initiates the reaction, and a subsequent, time-delayed infrared pulse probes the vibrational modes of the species present. nih.gov By varying the delay time, a "movie" of the reaction can be constructed, revealing the lifetimes of intermediates and the rates of their conversion. nih.govacs.org

Molecular dynamics simulations complement these experimental techniques by providing a theoretical, atom-level view of the reaction pathway. nih.govidc-online.com These calculations can model the movement of atoms during the transition from reactants to products, helping to elucidate the role of solvent dynamics and identifying whether intermediates like betaines are stable, equilibrated species or are bypassed in transient trajectories. nih.govidc-online.com While specific studies on this compound are not cited, these advanced methods represent the forefront of mechanistic investigation for Wittig-type reactions and could be applied to understand its ultrafast dynamics. chemistryviews.orgnih.gov

Femtosecond and Nanosecond Laser Flash Photolysis for Reactive Intermediate Observation

Laser flash photolysis is a powerful pump-probe technique used to generate and observe short-lived reactive intermediates such as excited states, radicals, and ions. chemicalbook.comresearchgate.net In this method, an intense, short "pump" pulse of laser light excites the sample, initiating a photochemical reaction. chemicalbook.com A second, weaker "probe" pulse, often from a xenon lamp, is passed through the sample at a series of short time delays after the pump pulse. chemicalbook.comresearchgate.net By recording the absorption of the probe light over time, the formation and decay of transient species can be monitored on timescales ranging from femtoseconds to milliseconds. chemicalbook.com

While specific laser flash photolysis studies on this compound are not detailed in the available literature, the technique is highly applicable for investigating its photochemistry. For instance, studies on other complex organic molecules like triphenylimidazole and various thioxanthones have successfully characterized their triplet excited states and other transient intermediates. rsc.org Application of this technique to this compound could provide critical insights into the dynamics of its excited states, potential for photo-induced bond cleavage at the benzhydryl position, and the behavior of the resulting radical or ionic intermediates.

Time-Resolved Infrared Spectroscopy for Solvation Dynamics

Time-resolved infrared (TRIR) spectroscopy is an advanced technique that measures changes in the vibrational spectrum of a molecule following photoexcitation. researchgate.net It provides a direct probe of a molecule's structure and its interactions with the immediate solvent environment, as vibrational frequencies are highly sensitive to bond strengths and intermolecular forces like hydrogen bonding. researchgate.netrsc.org By using ultrafast laser pulses, TRIR can track structural changes and energy flow within a molecule and the subsequent rearrangement of solvent molecules—a process known as solvation dynamics. sdstate.edu

Studies on molecules in solution have demonstrated the power of TRIR to reveal the dynamics of vibrational relaxation and spectral diffusion, which directly reflect the solute-solvent interactions. For a large ionic compound like this compound, TRIR could be employed to study the dynamics of the solvent shell reorganization around the bulky cation and the chloride anion. By exciting specific vibrational modes within the molecule, one could monitor the temporal evolution of the IR bands to understand how the solvent network responds to changes in the charge distribution and structure of the phosphonium salt.

Thermal Analysis Techniques

Thermal analysis methods are crucial for determining the material properties, stability, and phase behavior of chemical compounds under controlled temperature changes.

Differential Scanning Calorimetry (DSC) for Phase Behavior